molecular formula C31H33N5O2 B2477177 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 843636-52-2

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2477177
CAS No.: 843636-52-2
M. Wt: 507.638
InChI Key: OQMOVHZDQUNLRW-UHFFFAOYSA-N
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Description

The compound 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as the "target compound") is a xanthine derivative with a molecular formula of C₃₁H₃₃N₅O₂ and a molecular weight of 507.626 . Its structure features:

  • 1,3-dimethyl groups on the purine core.
  • A 3-phenylpropyl chain at the 7-position.
  • A dibenzylamino-methyl substituent at the 8-position.

Its synthesis likely follows established routes for purine derivatives, such as halogenation followed by nucleophilic substitution at the 8-position, as seen in analogous compounds .

Properties

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O2/c1-33-29-28(30(37)34(2)31(33)38)36(20-12-19-24-13-6-3-7-14-24)27(32-29)23-35(21-25-15-8-4-9-16-25)22-26-17-10-5-11-18-26/h3-11,13-18H,12,19-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMOVHZDQUNLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound has garnered attention in biomedical research due to its potential biological activities, particularly as a dual ligand for serotonin receptors. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N5O2
  • Molecular Weight : 403.486 g/mol
  • IUPAC Name : 8-(dibenzylamino)methyl-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Notably, it has been identified as a dual ligand for the 5HT1A and 5HT7 serotonin receptors. These receptors play crucial roles in mood regulation and cognitive function.

Pharmacological Effects

Study 1: Dual Ligand Activity

A study conducted by Zagorska et al. (2023) focused on the synthesis and biological evaluation of novel purine derivatives as dual 5HT1A/5HT7 receptor ligands. The findings demonstrated that compounds similar to this compound exhibited significant binding affinity for both receptors. This suggests potential therapeutic applications in treating depression and anxiety disorders .

Study 2: Neuroprotective Potential

In a neuroprotection study involving various purine derivatives, researchers found that certain compounds exhibited protective effects against oxidative stress-induced neuronal cell death. Although specific data on this compound were not detailed, the results indicate a promising avenue for further exploration regarding its neuroprotective capabilities .

Data Summary Table

PropertyValue
Molecular FormulaC23H25N5O2
Molecular Weight403.486 g/mol
IUPAC Name8-(dibenzylamino)methyl...
Antidepressant ActivityYes
Neuroprotective EffectsPotentially Yes
Anti-inflammatory PropertiesUnder Investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with key analogues, focusing on substituent variations at the 7- and 8-positions and their implications for physicochemical and biological properties.

Structural and Molecular Comparisons

Compound Name / ID 8-Substituent 7-Substituent Molecular Formula Molecular Weight Key Features Reference
Target compound Dibenzylamino-methyl 3-Phenylpropyl C₃₁H₃₃N₅O₂ 507.626 High lipophilicity; bulky 8-substituent
8-(sec-Butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-... sec-Butylamino 3-Phenylpropyl C₂₀H₂₇N₅O₂ 369.469 Shared 7-substituent; smaller 8-group
8-Benzylamino-1,3-dimethyl-7-propyl-... Benzylamino Propyl C₂₀H₂₃N₅O₂ 377.44 Shorter 7-chain; aromatic 8-group
8-(2-Chlorobenzylamino)-3,7-dimethyl-1-propyl-... 2-Chlorobenzylamino Propyl C₁₈H₁₉ClN₅O₂ 380.83 Electron-withdrawing 8-substituent
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)-... Bromo 3-Phenylpropyl C₁₉H₂₁BrN₄O₂ 417.30 Reactive 8-position for synthesis

Substituent Effects on Bioactivity

8-Substituent Variations
  • Dibenzylamino-methyl (Target Compound): The bulky dibenzyl group may enhance receptor binding affinity or alter solubility. Similar benzylamino derivatives (e.g., 8-benzylamino-7-propyl in ) show hypotensive activity, suggesting the target’s larger substituent could modulate potency .
  • sec-Butylamino (): Smaller aliphatic substituents may improve bioavailability but reduce steric interactions with targets.
7-Substituent Variations
  • 3-Phenylpropyl (Target and ) : This lipophilic chain likely increases membrane permeability compared to shorter chains (e.g., 7-propyl in ).
  • Hydroxy-Piperazinylpropyl () : Polar groups like hydroxyl and piperazine improve water solubility but may reduce CNS penetration .

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